Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in synthetic organic chemistry and pharmaceutical research. These compounds are used in the synthesis of small molecule drugs, including anticancer drugs and protein kinase inhibitors .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including nucleophilic substitution reactions, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3, 6-dihy
Scientific Research Applications
Anticancer Applications
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate derivatives have been identified as significant intermediates in the synthesis of small molecule anticancer drugs. These compounds are effective in addressing dysfunctional signaling in the PI3K/AKT/mTOR pathway, a crucial target in cancer therapeutics. The synthesis of these compounds involves a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, resulting in high yields and confirming their potential in developing novel anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
Chemical Synthesis
The compound has been used in various chemical synthesis processes. For instance, it serves as a key component in the synthesis of tert-butyl 3,4-dihydroxy-4-phenylpiperidine-1-carboxylate, highlighting its versatility in organic chemistry. This synthesis process demonstrates the compound's ability to undergo transformations under liquid-liquid phase transfer conditions (Lansdell & Fradet, 2011).
Organocatalyzed Synthesis
Another significant application of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is in organocatalyzed synthesis. This involves the preparation of complex compounds like tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, demonstrating the compound's role in producing diverse chemical structures through organocatalysis (Hozjan et al., 2023).
Corrosion Inhibition
The compound has also been explored in corrosion inhibition studies. Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a derivative, has shown potential as an effective corrosion inhibitor for carbon steel in acidic environments. This highlights the compound's utility in industrial applications, particularly in protecting metal surfaces from corrosion (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJPNISMAWIZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443843 | |
Record name | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |
CAS RN |
158144-79-7 | |
Record name | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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